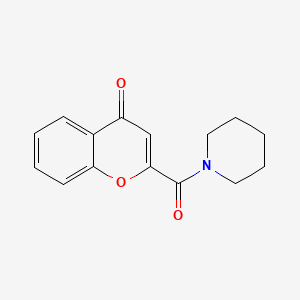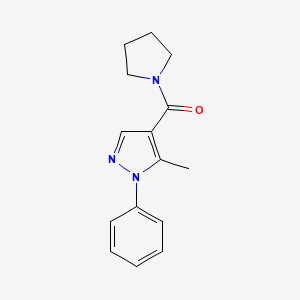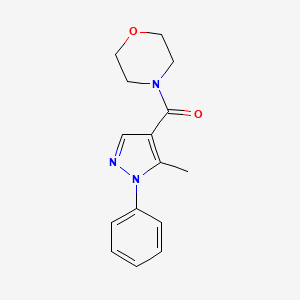
4-(Morpholinocarbonyl)-1-phenyl-5-isopropyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Morpholinocarbonyl)-1-phenyl-5-isopropyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a morpholinocarbonyl group, a phenyl group, and an isopropyl group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinocarbonyl)-1-phenyl-5-isopropyl-1H-pyrazole can be achieved through a multi-step process involving the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.
Addition of the Isopropyl Group: The isopropyl group can be added via an alkylation reaction using isopropyl bromide and a strong base like sodium hydride.
Attachment of the Morpholinocarbonyl Group: The morpholinocarbonyl group can be introduced by reacting the pyrazole derivative with morpholine and a carbonylating agent such as phosgene.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of intermediates, purification, and final product isolation. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Morpholinocarbonyl)-1-phenyl-5-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-(Morpholinocarbonyl)-1-phenyl-5-isopropyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Morpholinocarbonyl)-1-phenyl-5-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit key enzymes in metabolic pathways, leading to the disruption of cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Morpholinocarbonyl)-1-phenyl-3-isopropyl-1H-pyrazole
- 4-(Morpholinocarbonyl)-1-phenyl-5-methyl-1H-pyrazole
- 4-(Morpholinocarbonyl)-1-phenyl-5-ethyl-1H-pyrazole
Uniqueness
4-(Morpholinocarbonyl)-1-phenyl-5-isopropyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholinocarbonyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
morpholin-4-yl-(1-phenyl-5-propan-2-ylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13(2)16-15(17(21)19-8-10-22-11-9-19)12-18-20(16)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMZZCBMUABPCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-fluoro-6-[(3-hydroxypropyl)sulfanyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B7602994.png)
![3-[(5-Chloro-2-methoxypyrimidin-4-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B7603001.png)




![[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7603053.png)
![[1-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperidin-3-yl]methanol](/img/structure/B7603057.png)




![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7603090.png)
![2-[(5-Bromopyridin-3-yl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B7603098.png)
